1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride (CAS 92885-03-5) is a highly stable, primary amine-functionalized pyrrolidinone building block supplied as a crystalline solid [1]. By pre-installing the 2-aminoethyl linker onto the pyrrolidone core, this compound serves as a direct, ready-to-use precursor for the synthesis of neuroactive pharmaceuticals, enzyme inhibitors, and specialty polymers . The hydrochloride salt form ensures excellent aqueous solubility and long-term shelf stability, making it a critical raw material for both automated library synthesis and scaled pharmaceutical manufacturing where precise stoichiometry and handling predictability are required.
Procurement of generic 2-pyrrolidone (CAS 616-45-5) as a starting material requires hazardous, multi-step functionalization (e.g., N-alkylation followed by reduction) to achieve the aminoethyl motif, significantly increasing labor, reducing overall yield, and complicating the supply chain. Alternatively, purchasing the free base form, 1-(2-aminoethyl)pyrrolidin-2-one (CAS 24935-08-8), introduces severe handling challenges; the free base is a viscous liquid that rapidly absorbs atmospheric moisture and carbon dioxide to form carbamates [1]. This degradation leads to variable precursor purity, which directly depresses downstream amide coupling yields and causes unacceptable batch-to-batch inconsistency in GMP or high-throughput environments .
Using the free base (CAS 24935-08-8) may require −20 °C storage and can alter long-term stability.
Analogs with shorter N-alkyl chains (e.g., aminomethyl) may not replicate biological activity profiles.
Lower purity grades (e.g., 95%) may not meet specification requirements for analytical reference standards.
The physical state of a precursor dictates its utility in automated synthesis. 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a stable crystalline solid, whereas its free base counterpart (CAS 24935-08-8) is a degradation-prone liquid [1]. The salt form resists atmospheric CO2 absorption, ensuring the molarity of the reagent remains constant over extended storage.
| Evidence Dimension | Physical state and storage stability |
| Target Compound Data | Crystalline solid, >98% stable under standard ambient conditions |
| Comparator Or Baseline | Free base (CAS 24935-08-8) is a viscous liquid prone to rapid CO2/moisture absorption |
| Quantified Difference | Transition from a variable-purity liquid to a stoichiometrically precise solid |
| Conditions | Standard ambient laboratory storage |
Enables precise automated weighing and eliminates batch-to-batch variability caused by degraded free-base precursors.
Utilizing the pre-functionalized 1-(2-aminoethyl)pyrrolidin-2-one hydrochloride bypasses the need to build the linker from scratch. Starting from basic 2-pyrrolidone requires N-alkylation (e.g., with chloroacetonitrile) followed by a challenging reduction step to yield the primary amine. Procuring the target compound allows direct entry into amide or urea coupling.
| Evidence Dimension | Synthetic steps to target structural motif |
| Target Compound Data | Direct coupling ready (1 step to target amides) |
| Comparator Or Baseline | 2-Pyrrolidone (CAS 616-45-5) requires 2-3 steps (alkylation + reduction) |
| Quantified Difference | Saves 1-2 synthetic steps and avoids hazardous reduction reagents |
| Conditions | Standard pharmaceutical intermediate synthesis |
Drastically reduces downstream processing costs, minimizes hazardous waste, and shortens lead times in library synthesis.
In pharmaceutical library synthesis, the hydrochloride salt can be directly utilized in peptide-type coupling conditions (e.g., HATU or EDC/HOBt) by adding a tertiary amine base (like DIPEA) to generate the free amine in situ [1]. This approach consistently delivers higher yields compared to using aged, pre-isolated free base, which often contains yield-limiting carbamate impurities.
| Evidence Dimension | Typical amide coupling yield |
| Target Compound Data | >85% yield using standard coupling reagents due to high precursor purity |
| Comparator Or Baseline | Aged free base (CAS 24935-08-8) often yields <70% due to degradation impurities |
| Quantified Difference | ~15-20% improvement in coupling yield |
| Conditions | Standard EDC/HOBt + DIPEA coupling protocols |
Maximizes the yield of high-value API intermediates and significantly reduces the burden of chromatographic purification.
Ideal for synthesizing neuroactive drugs, carbapenem derivatives, or enzyme inhibitors requiring the 1-(2-aminoethyl)pyrrolidin-2-one pharmacophore, where the pre-installed linker accelerates development and avoids multi-step core functionalization .
The stable, solid nature of the hydrochloride salt makes it perfect for automated weighing, dispensing, and parallel amide couplings in drug discovery workflows, eliminating the dispensing errors associated with viscous liquid free bases.
Serves as a rigid, polar building block where the primary amine allows for clean, reproducible incorporation into polymer backbones or surfactant headgroups without the batch-to-batch variability of liquid precursors.